ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate
Description
Historical Development of Nitrofuran and Nitrothiophene Derivatives
Nitrofurans, characterized by a nitro-substituted furan ring, emerged in the mid-20th century as broad-spectrum antimicrobial agents. Early derivatives like nitrofurantoin (introduced in 1953) became staples for urinary tract infections due to their ability to disrupt bacterial DNA synthesis and energy metabolism. Concurrently, thiophene—a sulfur-containing aromatic heterocycle discovered in 1882 by Viktor Meyer—gained attention for its structural similarity to benzene and its prevalence in petroleum. The fusion of nitro groups with thiophene, as seen in 5-nitrothiophene derivatives, expanded their electrochemical reactivity and biological potential, particularly in antiparasitic applications.
Regulatory shifts, such as the European Union’s ban on nitrofuran use in food-producing animals (2000s), redirected research toward novel derivatives with improved safety profiles. This regulatory landscape catalyzed interest in hybrid molecules like ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate, which combines the nitroheterocyclic motifs of both families.
Significance in Medicinal Chemistry Research
Nitrofuran and nitrothiophene derivatives exhibit diverse mechanisms of action, including:
- Nitroreductase activation : Nitro groups undergo enzymatic reduction to generate reactive intermediates that damage microbial DNA.
- Electron transport chain disruption : Nitroheterocycles interfere with anaerobic energy production, making them effective against protozoa like Trypanosoma cruzi.
Hybrid compounds leverage these mechanisms synergistically. For example, organometallic Schiff bases derived from 5-nitrothiophene demonstrate trypanocidal activity correlated with their redox properties. Similarly, 5-nitrofuran-2-carboxamide derivatives show fungicidal effects against Cryptococcus neoformans (MIC~90~ = 3.9 µg/mL). The dual nitro groups in this compound likely enhance its electrophilicity, potentiating interactions with biological targets.
Current Research Landscape and Challenges
Contemporary studies focus on optimizing synthetic routes and structure-activity relationships (SAR). For instance, the Paal-Knorr thiophene synthesis and CDI-mediated amidation are common strategies for constructing nitrothiophene-carboxamide hybrids. However, challenges persist:
Recent advances include the use of spectroscopic techniques (e.g., ^13^C-NMR, IR) to confirm chalcone intermediates in nitrofuran synthesis and cyclic voltammetry to correlate redox behavior with antitrypanosomal efficacy. Despite progress, the need for derivatives with lower cytotoxicity and broader spectra remains unmet, positioning this compound as a candidate for further exploration.
Properties
IUPAC Name |
ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O8S/c1-2-22-12(17)6-5-9(15(20)21)24-11(6)13-10(16)7-3-4-8(23-7)14(18)19/h3-5H,2H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMIQLIQHZPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate typically involves multiple steps, including nitration, esterification, and amide formation. One common method involves the nitration of furan derivatives followed by esterification and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of nitrating agents such as nitric acid and acetic anhydride, followed by esterification using ethanol and a catalyst .
Chemical Reactions Analysis
Reaction Conditions:
Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl .
Ester Hydrolysis
The ethyl carboxylate group undergoes alkaline hydrolysis to form carboxylic acid derivatives:
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Conditions : NaOH (aqueous), reflux.
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Application : Generates intermediates for further derivatization (e.g., amide formation).
Nitro Group Reduction
Selective reduction of the nitro group to an amine has been explored:
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Reagents : H₂/Pd-C or SnCl₂/HCl.
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Challenge : Competing reduction of the furan ring necessitates controlled conditions .
Amide Bond Reactivity
The carboxamide linkage participates in:
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Acid-Catalyzed Hydrolysis : Forms 5-nitrofuran-2-carboxylic acid and aminothiophene fragments .
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Schiff Base Formation : Reacts with aldehydes under dehydrating conditions.
Substituent Effects on Reactivity and Bioactivity
Structure-activity relationship (SAR) studies reveal critical substituent influences (Table 1) :
Table 1: Impact of Substituents on Trypanocidal Activity (EC₅₀ vs T. brucei)
| Compound | R₁ (Thiophene) | R₂ (Phenyl) | EC₅₀ (nM) | Selectivity Index |
|---|---|---|---|---|
| 12a | Ethyl | H | 130 | 1,000 |
| 22e | H | 3-CF₃ | 4.69 | 2,300 |
| 22s | H | 3-CF₃, 4-OAllyl | 2.4 | 3,500 |
| 22r | H | 3-CF₃, 4-OH | 2,200 | 50 |
Key Findings :
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Meta-CF₃ Substitution : Enhances trypanocidal potency 28-fold compared to unsubstituted analogues (e.g., 22e vs 12a ) .
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Ortho-Allyloxy Groups : Improve metabolic stability by preventing quinone methide formation (cf. 22s vs 22r ) .
Etherification
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O-Allylation : Masking phenolic -OH groups (e.g., 22r → 22s ) using allyl bromide/K₂CO₃ in acetone (75% yield) .
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Methylation : MeI under basic conditions converts phenols to methoxy derivatives (e.g., 22q → 22v ) .
Reductive Amination
Stability and Degradation Pathways
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Nitro Group Instability : Prolonged exposure to UV light leads to nitro-to-nitrito rearrangement .
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Acid Sensitivity : The furan ring undergoes ring-opening in concentrated H₂SO₄.
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in developing antiparasitic agents with enhanced potency and selectivity . Further studies should explore its electrochemical behavior and catalytic applications.
Scientific Research Applications
Synthesis of Ethyl 5-Nitro-2-(5-Nitrofuran-2-Amido)Thiophene-3-Carboxylate
The synthesis of this compound typically involves several key steps:
- Nitration : The thiophene derivative is nitrated using nitric acid to introduce the nitro group.
- Amide Formation : The nitro compound undergoes amide formation with an appropriate amine under basic conditions.
- Esterification : Finally, the product is esterified with ethanol in an acidic medium to yield the final compound.
Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Nitration | Nitric acid |
| 2 | Amide Formation | Basic conditions with amine |
| 3 | Esterification | Acidic medium, reflux |
Biological Activities
This compound exhibits various biological activities that make it a candidate for further research.
Anticancer Activity
Recent studies indicate that compounds containing the nitrothiophene moiety show significant anticancer potential. For example:
- Case Study : A study evaluated the compound's effects on A549 human lung adenocarcinoma cells. It demonstrated a notable reduction in cell viability compared to standard chemotherapeutic agents like cisplatin, suggesting that the compound may induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Case Study : Research focusing on antimicrobial efficacy showed that derivatives of this compound effectively inhibited multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria, indicating potential as novel antimicrobial agents.
Chemistry
In chemistry, this compound serves as a precursor for synthesizing other thiophene derivatives. These derivatives are crucial in developing organic semiconductors and light-emitting diodes (OLEDs).
Biology
The compound's ability to inhibit viral growth and regulate inflammatory responses positions it as a candidate for antiviral and anti-inflammatory therapies. Its mechanism involves interaction with regulatory pathways associated with inflammation.
Medicine
Due to its properties, this compound may be beneficial in treating skin conditions like psoriasis by reducing epidermal growth factor levels.
Industry
Thiophene derivatives, including this compound, are utilized as corrosion inhibitors and in fabricating organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate involves the interaction with cellular components, leading to the inhibition of essential biological processes. The nitro groups are believed to play a crucial role in its antimicrobial and anticancer activities by generating reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural and synthetic similarities with several thiophene and furan derivatives. Key comparisons are outlined below:
Structural Analogues and Substituent Effects
Pharmacological and Physicochemical Properties
- Trypanocidal Activity: While the target compound’s class is associated with trypanocidal activity, specific EC50 values are absent in the evidence. In contrast, structurally simpler analogs (e.g., 5-nitrofuran-2-carboxamides) show potent activity against Trypanosoma cruzi, suggesting the nitro-heterocyclic motif is critical .
- Solubility and Bioavailability: The dual ester groups in diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate may improve solubility compared to the mono-ester target compound, though this is speculative without explicit data.
- Electronic Effects: Cyano and dicyanoethylidene substituents (e.g., compound 4, ) introduce strong electron-withdrawing effects, which could enhance π-π stacking interactions in drug-receptor binding compared to the target compound’s nitro and amide groups .
Biological Activity
Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, nitro groups, and an amide linkage. Its molecular formula is , indicating a complex structure conducive to various biological interactions.
Biological Activity Overview
The compound exhibits notable antimicrobial and anticancer properties, which are summarized below:
Antimicrobial Activity
- Mechanism of Action : The presence of nitro groups in the structure is crucial for its antimicrobial efficacy. Compounds with similar nitro-substituted structures have been shown to release reactive nitrogen species (RNS), which can damage microbial cell walls and DNA.
- Efficacy Against Fungi : Studies indicate that derivatives of thiophene compounds exhibit antifungal activity against species such as Candida and Cryptococcus neoformans. For instance, related compounds demonstrated significant antifungal effects with minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL against various strains .
- Antibacterial Activity : The compound's derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition of bacterial growth .
Anticancer Activity
- Cell Line Studies : this compound has been tested against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Results reveal that the compound exhibits cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of tubulin polymerization, leading to mitotic arrest .
Table 1: Summary of Biological Activities
Case Study: Antifungal Mechanism
A study on related nitro-thiophene derivatives demonstrated that their antifungal activity is linked to the inhibition of ergosterol biosynthesis pathways. Scanning Electron Microscopy (SEM) revealed significant morphological changes in fungal cells treated with these compounds, suggesting disruption of cell integrity as a mechanism for their antifungal action .
Case Study: Anticancer Efficacy
In vitro studies on MCF7 cells treated with this compound showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Molecular docking studies indicated strong binding affinity to tubulin, supporting the hypothesis that this compound may inhibit microtubule dynamics critical for cancer cell division .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis typically involves sequential acylation and nitration steps. For example, acylation of 2-aminothiophene derivatives with nitrofuran carbonyl chlorides under anhydrous conditions (e.g., CH₂Cl₂, reflux, N₂ atmosphere) is critical to avoid hydrolysis. Subsequent nitration requires controlled temperatures (0–5°C) to prevent over-nitration. Evidence from similar thiophene esters shows yields ranging from 40% to 67% after purification via reverse-phase HPLC or recrystallization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the ethyl ester triplet (δ 1.3–1.4 ppm) and quartet (δ 4.2–4.4 ppm), aromatic protons from nitrofuran (δ 7.5–8.5 ppm), and thiophene protons (δ 6.8–7.2 ppm).
- IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1520/1340 cm⁻¹ (Nitro group NO₂ asymmetric/symmetric stretches) are diagnostic .
Q. What are the challenges in purifying this compound, and what chromatographic methods are effective?
- Methodological Answer : Due to polar nitro/amide groups, reverse-phase HPLC with gradients (e.g., methanol/water) is preferred. Silica gel chromatography may lead to decomposition; alternatives include preparative TLC with ethyl acetate/hexane (3:7). Purity ≥98% is achievable, as validated by HPLC retention time consistency .
Advanced Research Questions
Q. How does the electronic effect of dual nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro groups act as strong electron-withdrawing groups, activating the thiophene ring toward nucleophilic attack at the 4- and 5-positions. Computational studies (DFT) can predict charge distribution, while experimental validation involves reactions with amines or thiols under basic conditions (e.g., K₂CO₃/DMF). Monitor regioselectivity via LC-MS and ¹H NMR .
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) is ideal. Key parameters:
- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures.
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
- Validation : Check for twinning using PLATON; refine anisotropic displacement parameters for nitro groups .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s antibacterial efficacy?
- Methodological Answer :
- Modifications : Replace nitrofuran with other heterocycles (e.g., pyrazole) to reduce nitroreductase-mediated toxicity.
- Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Insight : Use fluorescence quenching to study DNA gyrase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
